(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research into novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives has shown significant potential in anticancer applications. For instance, compounds synthesized using benzo[d][1,3]dioxol-5-yl as a core structure exhibited promising antitumor activity against various cancer cell lines. This includes derivatives that have been specifically designed to target 5α-reductase inhibitors, showcasing their effectiveness in inhibiting cancer cell growth through enzymatic action (Farghaly et al., 2012), (Edrees & Farghaly, 2017).
Synthesis of Novel Compounds
The synthesis of novel compounds utilizing this chemical framework has been extensively studied. These efforts have led to the creation of unique heterocyclic β‐Enamino esters and other derivatives with potential applications in medicinal chemistry and drug design. The strategies employed in these syntheses often involve complex reactions that result in the formation of compounds with significant biological activities, including antimicrobial and antifungal properties (Huang & Wamhoff, 1984), (Gomha et al., 2018).
Antioxidant Properties
The investigation into the antioxidant properties of compounds derived from this chemical structure has revealed significant potential. These studies have demonstrated that certain derivatives possess strong antioxidant activities, which could be beneficial in combating oxidative stress related to various diseases, including cancer and neurodegenerative disorders (Salem et al., 2015).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19(6-2-12-1-5-17-18(7-12)25-11-24-17)22-13-3-4-16(22)14-9-20-10-21-15(14)8-13/h1-2,5-7,9-10,13,16H,3-4,8,11H2/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWFDWKGUZCNNY-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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